3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride
Overview
Description
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClF2NO3S and a molecular weight of 269.66 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes. It contains functional groups such as acetamido, difluorobenzene, and sulfonyl chloride, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the acylation of 2,4-difluoroaniline with acetic anhydride to form 3-acetamido-2,4-difluoroaniline. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in the formation of this compound .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetamido-2,4-difluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions can modify the structure and function of target molecules, making the compound useful in various chemical and biological applications.
Comparison with Similar Compounds
3-Acetamido-2,4-difluorobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Lacks the acetamido and difluoro substituents, making it less reactive and less specific in certain applications.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of the acetamido and difluoro groups, leading to different reactivity and applications.
Methanesulfonyl chloride: A simpler structure with only a methyl group, used in different contexts due to its distinct reactivity profile.
The unique combination of acetamido and difluoro groups in this compound enhances its reactivity and specificity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-acetamido-2,4-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3S/c1-4(13)12-8-5(10)2-3-6(7(8)11)16(9,14)15/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHRRAPIPPGOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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